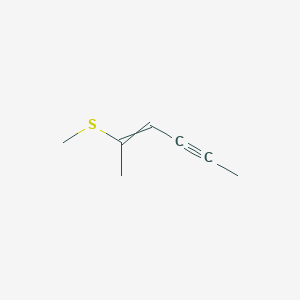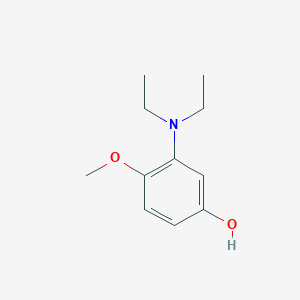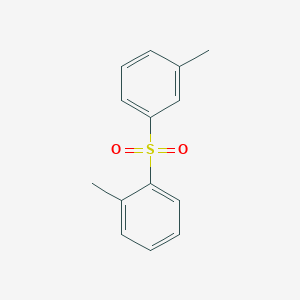
2-(Methylsulfanyl)hex-2-en-4-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)hex-2-en-4-yne is an organic compound with the molecular formula C7H10S It features both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)hex-2-en-4-yne can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-pentyne with methylthiolate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)hex-2-en-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)hex-2-en-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)hex-2-en-4-yne depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or activation of certain pathways. The presence of the alkyne and alkene groups allows it to participate in various chemical reactions, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexen-4-yne: Lacks the methylsulfanyl group, making it less reactive in certain reactions.
2-(Ethylsulfanyl)hex-2-en-4-yne: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
Hex-2-en-4-ynoic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness
2-(Methylsulfanyl)hex-2-en-4-yne is unique due to the presence of both an alkyne and an alkene group along with a methylsulfanyl group
Propriétés
Numéro CAS |
60813-85-6 |
|---|---|
Formule moléculaire |
C7H10S |
Poids moléculaire |
126.22 g/mol |
Nom IUPAC |
2-methylsulfanylhex-2-en-4-yne |
InChI |
InChI=1S/C7H10S/c1-4-5-6-7(2)8-3/h6H,1-3H3 |
Clé InChI |
OMDAKOBUVCPOKN-UHFFFAOYSA-N |
SMILES canonique |
CC#CC=C(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)



![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
